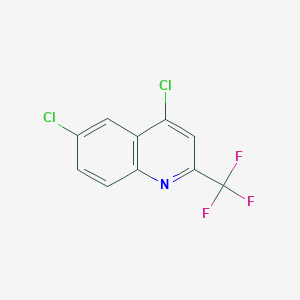

4,6-Dichloro-2-(trifluoromethyl)quinoline

Description

Overview of Quinoline (B57606) Core in Contemporary Chemical Research

Quinoline, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, was first isolated from coal tar in 1834. nih.gov This structural motif is not merely a chemical curiosity but a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, particularly alkaloids, and a wide range of synthetic compounds with diverse biological activities. nih.govnih.gov The quinoline framework is present in well-known drugs such as the antimalarial chloroquine (B1663885), the antibacterial ciprofloxacin, and the anesthetic dibucaine. nih.gov Its prevalence in bioactive molecules has spurred continuous research into novel and efficient synthetic methods for creating both simple and complex quinoline derivatives. nih.govmdpi.com Beyond pharmaceuticals, quinoline derivatives are integral to the manufacturing of dyes, agrochemicals, and are used as solvents and catalysts in industrial and synthetic organic chemistry. mdpi.comresearchgate.net The ability of the quinoline ring to undergo various chemical transformations, including electrophilic and nucleophilic substitutions, makes it a versatile platform for constructing complex molecular architectures. nih.gov

Importance of Halogenated and Trifluoromethylated Quinoline Systems

The strategic introduction of halogen atoms and trifluoromethyl (CF3) groups onto the quinoline core dramatically influences the molecule's physicochemical and biological properties. Halogenation, the process of incorporating atoms like chlorine or bromine, is a powerful tool in medicinal chemistry. mdpi.com Halogen atoms can alter a molecule's conformation, lipophilicity, and metabolic stability. Furthermore, they provide reactive handles for subsequent chemical modifications, most notably through transition-metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. rsc.org The regioselective halogenation of the quinoline nucleus allows for the precise tuning of a compound's properties and provides a gateway to a vast chemical space of derivatives. rsc.orguni.lu

The trifluoromethyl group (CF3) is another privileged substituent in contemporary drug design. guidechem.com Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov The CF3 group can also improve a compound's binding affinity to biological targets and increase its bioavailability. nih.govnih.gov The synthesis of trifluoromethylated quinolines is an active area of research, as these compounds often exhibit enhanced biological potency compared to their non-fluorinated analogs. mdpi.com

Research Context of 4,6-Dichloro-2-(trifluoromethyl)quinoline as a Key Intermediate in Advanced Organic Synthesis

The compound this compound stands as a prime example of a highly functionalized building block designed for advanced organic synthesis. nih.gov It combines the key features of a quinoline core, multiple halogen substituents, and a trifluoromethyl group, making it a versatile precursor for a variety of more complex molecules. The two chlorine atoms are positioned at chemically distinct locations: the C4 position and the C6 position.

The chlorine atom at the C4 position of the quinoline ring is particularly activated towards nucleophilic aromatic substitution (SNAr). mdpi.comthermofishersci.in This heightened reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the intermediate Meisenheimer complex formed during the substitution reaction. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at this position. thermofishersci.in

In contrast, the chlorine atom at the C6 position on the benzo-fused portion of the quinoline ring is less reactive towards direct nucleophilic substitution. However, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. mdpi.comresearchgate.net These powerful synthetic methods enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of aryl, alkyl, or amino groups at this position.

The synthetic utility of this intermediate lies in the orthogonal reactivity of its two chloro-substituents. A synthetic chemist can selectively perform a nucleophilic substitution at the C4 position, followed by a different, metal-catalyzed coupling reaction at the C6 position. This stepwise, regioselective functionalization provides a powerful strategy for the efficient and controlled construction of highly substituted quinoline derivatives, which are often targets in medicinal chemistry research programs. mdpi.com For instance, similar polychlorinated heterocyclic systems are routinely used to generate libraries of compounds for screening as potential therapeutic agents. mdpi.com The presence of the stable 2-(trifluoromethyl) group further enhances the potential of the resulting molecules to exhibit desirable pharmacological properties.

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 18706-33-7 | nih.gov |

| Molecular Formula | C₁₀H₄Cl₂F₃N | nih.gov |

| IUPAC Name | This compound | nih.gov |

| SMILES | C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Cl | nih.gov |

| InChIKey | HYBXFYJUELGZOC-UHFFFAOYSA-N | nih.gov |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 266.04 g/mol | nih.gov |

| Monoisotopic Mass | 264.9672890 Da | nih.gov |

| XLogP3 | 4.4 | nih.gov |

| Topological Polar Surface Area | 12.9 Ų | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | mdpi.com |

| Rotatable Bond Count | 1 | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dichloro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2F3N/c11-5-1-2-8-6(3-5)7(12)4-9(16-8)10(13,14)15/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBXFYJUELGZOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CC(=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371669 | |

| Record name | 4,6-dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18706-33-7 | |

| Record name | 4,6-dichloro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dichloro 2 Trifluoromethyl Quinoline

Established Synthetic Pathways to 4,6-Dihalogenated-2-(trifluoromethyl)quinoline Scaffolds

Traditional methods for quinoline (B57606) synthesis have been adapted and modified to allow for the incorporation of the trifluoromethyl group and halogen atoms onto the quinoline core.

The Combes quinoline synthesis, first reported in 1888, is a classic method involving the acid-catalyzed condensation of anilines with β-diketones. wikipedia.org Modifications to this approach have enabled the synthesis of trifluoromethylated quinolines. One significant modification involves the reaction of substituted anilines with trifluoromethyl-β-diketones. wikipedia.org

A study investigating the reaction between substituted anilines and trifluoro-methyl-β-diketones found that the use of a polyphosphoric acid (PPA) and alcohol mixture, which forms a more effective polyphosphoric ester (PPE) catalyst, was a key modification. wikipedia.org This method often yields a mixture of regioisomers, namely 2-CF3- and 4-CF3-quinolines. The regioselectivity is heavily influenced by steric and electronic effects. For instance, using chloro-substituted anilines, such as 3,5-dichloroaniline, with a trifluoromethyl-β-diketone would be a direct precursor route to a dichlorinated 2-(trifluoromethyl)quinoline (B1226531) scaffold. Research indicates that the use of chloro- or fluoroanilines tends to favor the formation of the 4-CF3 regioisomer, while bulkier groups on the diketone and methoxy-substituted anilines favor the 2-CF3 isomer. wikipedia.org This highlights the careful consideration of substituents required to guide the synthesis toward the desired 2-(trifluoromethyl)quinoline product.

Table 1: Regioselectivity in Modified Combes Synthesis

| Aniline (B41778) Substituent | Diketone R Group | Major Product |

|---|---|---|

| Methoxy | Increased bulk | 2-CF3-quinoline wikipedia.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise functionalization of aromatic rings. nih.gov These methods are particularly useful for the late-stage functionalization of a pre-formed quinoline ring, including the introduction of various substituents onto a dihalogenated scaffold like 4,6-dichloro-2-(trifluoromethyl)quinoline.

The synthesis of brominated 2-trifluoromethylquinolines has been achieved, which then serve as substrates for subsequent palladium-catalyzed reactions like the Sonogashira coupling. beilstein-journals.org For example, 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) was successfully synthesized and used in Sonogashira reactions to produce various alkynylated quinolines. beilstein-journals.org This demonstrates the utility of a dihalogenated-2-(trifluoromethyl)quinoline core as a platform for further diversification. The different reactivity of the halogen atoms (e.g., at the C4 versus the C6 position) can potentially be exploited for selective, sequential cross-coupling reactions to introduce different functional groups.

Common palladium-catalyzed reactions applicable to the functionalization of a this compound scaffold include:

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

Heck Coupling: Reaction with alkenes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes. beilstein-journals.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions offer a modular approach to creating a library of derivatives from the parent this compound molecule.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly efficient for building complex molecules. rsc.org Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been employed for the synthesis of diverse quinoline scaffolds. rsc.org These strategies are valued for their high atom economy and ability to generate structural diversity. rsc.org

One reported approach for synthesizing 2-trifluoromethylated quinolines involves a one-pot procedure starting from CF3-alkenes. rsc.org In this method, α-CF3-enamines react with 2-nitrobenzaldehydes to produce ortho-nitro-substituted α,β-diaryl-CF3-enones. Subsequent reduction of the nitro group triggers an intramolecular cyclization to yield 2-CF3-3-arylquinolines in high yields. rsc.org Adapting this methodology using a dichlorinated 2-nitrobenzaldehyde (B1664092) could provide a direct route to the this compound core.

Novel and Emerging Synthetic Routes to this compound

More recent synthetic efforts focus on developing novel methodologies that offer improved efficiency, milder reaction conditions, and access to unique substitution patterns.

Radical reactions offer alternative pathways for the formation of the quinoline ring. A visible-light-induced radical cyclization has been reported for the synthesis of 2-trifluoromethyl quinolines from trifluoroacetimidoyl-chlorides and alkynes. researchgate.net Another approach involves an N-bromosuccinamide (NBS)-mediated radical cyclization of arylamine precursors. mdpi.com

More recently, a manganese(III)-catalyzed radical 6-endo-trig cyclization of 1-isocyano-2-(1-(trifluoromethyl)ethenyl)benzenes was developed to produce 4-CF3-quinolines. rsc.org These radical-based methods are advantageous due to their often mild, metal-free conditions and high regioselectivity, providing modern alternatives to classical thermal cyclizations.

Table 2: Comparison of Emerging Radical Cyclization Methods

| Method | Key Reagents/Catalyst | Precursors | Product Type |

|---|---|---|---|

| Visible-Light Induced researchgate.net | Visible light, photocatalyst | Trifluoroacetimidoyl-chlorides, Alkynes | 2-CF3-Quinolines |

| NBS-Mediated mdpi.com | N-Bromosuccinamide (NBS), visible light | Arylamine propenoates | 3-Substituted Quinolines |

Domino reactions, also known as cascade or tandem reactions, involve a sequence of intramolecular transformations where one step triggers the next, all within a single pot. nih.gov This strategy is highly efficient for rapidly building molecular complexity from simple starting materials. nih.gov

Protocols for synthesizing quinoline-fused heterocycles have been developed using domino strategies. For example, a one-pot reaction of 2-aminoacetophenone, 1,3-cyclohexanedione, and anthranilamide using p-TSA as a catalyst has been shown to form quinoline-appended quinazolinones, where both heterocyclic rings are constructed simultaneously. acs.org Another example is a domino multicomponent reaction involving a 1,3-dipolar cycloaddition followed by a double annulation cascade to assemble complex pyrrolo[2,3-b]quinolinone structures under solvent-free conditions. nih.gov These advanced, one-pot procedures minimize waste by obviating the need to isolate intermediates and represent a greener approach to complex heterocycle synthesis. nih.govnih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

A foundational step in the synthesis is the cyclization reaction to form the quinoline ring system. The Gould-Jacobs reaction is a well-established and versatile method for this purpose. wikipedia.orgablelab.eu This reaction typically involves the condensation of an aniline with a β-ketoester or a similar derivative. For the synthesis of the precursor to this compound, 4-chloroaniline (B138754) is reacted with ethyl 4,4,4-trifluoro-3-oxobutanoate. This initial reaction forms an enamine intermediate, which then undergoes thermal cyclization to yield 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline (B108411).

The subsequent step is the chlorination of the hydroxyl group at the 4-position of the quinoline ring. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). The efficiency of this step is influenced by the reaction temperature, the duration of the reaction, and the presence of any catalysts or additives.

Detailed research has focused on optimizing these conditions to enhance the yield of this compound. The following tables present illustrative findings from studies aimed at optimizing the key steps in this synthesis.

Table 1: Optimization of the Gould-Jacobs Reaction for the Synthesis of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

This table demonstrates the effect of varying reaction conditions on the yield of the intermediate compound, 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline, from the reaction of 4-chloroaniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dowtherm A | 240 | 2 | 75 |

| 2 | Dowtherm A | 250 | 1 | 82 |

| 3 | Dowtherm A | 250 | 3 | 78 |

| 4 | Diphenyl ether | 250 | 1 | 80 |

| 5 | Eaton's Reagent | 100 | 4 | 85 |

Table 2: Optimization of the Chlorination of 6-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

This table illustrates the optimization of the conversion of 6-chloro-4-hydroxy-2-(trifluoromethyl)quinoline to the final product, this compound, using phosphorus oxychloride (POCl₃).

| Entry | Chlorinating Agent | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | POCl₃ | None | 100 | 4 | 88 |

| 2 | POCl₃ | None | 110 | 2 | 92 |

| 3 | POCl₃ | None | 110 | 4 | 90 |

| 4 | POCl₃/PCl₅ | None | 110 | 2 | 93 |

| 5 | POCl₃ | DMF (cat.) | 90 | 3 | 95 |

The data indicates that for the Gould-Jacobs reaction, a high temperature is crucial for effective cyclization, with Eaton's Reagent potentially offering a higher yield at a lower temperature. For the chlorination step, the use of a catalytic amount of dimethylformamide (DMF) can significantly improve the yield under milder conditions. The combination of phosphorus oxychloride and phosphorus pentachloride also shows a slight improvement in yield over phosphorus oxychloride alone. These optimization studies are essential for developing a robust and efficient industrial-scale synthesis of this compound.

Derivatization and Functionalization Strategies of 4,6 Dichloro 2 Trifluoromethyl Quinoline

Regioselective Functionalization at Quinoline (B57606) Positions

The two chlorine atoms on the 4,6-dichloro-2-(trifluoromethyl)quinoline ring are located at positions with distinct electronic environments, allowing for regioselective reactions. The C4-chloro group is particularly activated towards nucleophilic aromatic substitution (SNAr) due to its position alpha to the quinoline nitrogen atom. The C6-chloro group, while less reactive than the C4-chloro, is also a viable site for substitution and cross-coupling reactions. This differential reactivity allows for controlled, stepwise functionalization.

Introduction of Aryl and Heteroaryl Moieties

The introduction of aryl and heteroaryl groups at the C4 and C6 positions is commonly achieved through transition-metal-catalyzed cross-coupling reactions. The chlorine atoms serve as effective leaving groups for methodologies such as Suzuki, Stille, and Sonogashira couplings.

Palladium-catalyzed reactions are particularly prominent for this purpose. For instance, the Sonogashira reaction, which forms carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, has been successfully applied to brominated 2-(trifluoromethyl)quinolines to produce various alkynylated products in good to excellent yields. nih.gov This strategy is directly applicable to the dichloro-analogue, allowing for the introduction of alkynyl-linked aryl and heteroaryl systems. The reactivity of the halogen at the 6-position has been noted as being suitable for such transformations. nih.gov

Similarly, Suzuki coupling, which utilizes a palladium catalyst to couple an organoboron compound with a halide, is a robust method for creating C-C bonds. This reaction would enable the direct attachment of a wide variety of aryl and heteroaryl fragments to either the C4 or C6 position of the quinoline core, depending on the reaction conditions.

The general approach involves reacting this compound with an appropriate arylboronic acid (for Suzuki) or organostannane (for Stille) in the presence of a palladium catalyst and a suitable base.

| Reaction Type | Reagents | Typical Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl-6-chloro-2-(trifluoromethyl)quinoline |

| Stille Coupling | Arylstannane, Pd catalyst | 6-Aryl-4-chloro-2-(trifluoromethyl)quinoline |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 4-(Alkynyl-aryl)-6-chloro-2-(trifluoromethyl)quinoline |

Strategies for Aminoquinoline Derivative Synthesis

The synthesis of aminoquinoline derivatives from this compound proceeds primarily through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoline ring, enhanced by the trifluoromethyl group, facilitates the displacement of the chloride ions by amine nucleophiles.

This strategy is well-established for related compounds like 4,7-dichloroquinoline (B193633), which is readily converted into various 4-aminoquinoline (B48711) derivatives by reaction with mono- or dialkylamines. nih.govnih.gov The reaction typically involves heating the dichloroquinoline with an excess of the desired amine, which can also serve as the solvent. nih.gov By carefully controlling the reaction temperature and stoichiometry, it is possible to selectively substitute one or both chlorine atoms. Substitution at the more reactive C4 position is generally favored under milder conditions.

For example, reacting this compound with a primary or secondary amine can yield 4-amino-6-chloro-2-(trifluoromethyl)quinoline derivatives. Subsequent reaction under more forcing conditions, or with a different amine, could then functionalize the C6 position. This stepwise approach allows for the synthesis of unsymmetrically substituted diaminoquinolines.

| Amine Reactant | Potential Product (Mono-substitution at C4) |

| Butylamine | N-butyl-6-chloro-2-(trifluoromethyl)quinolin-4-amine |

| Ethane-1,2-diamine | N-(6-chloro-2-(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine |

| Aniline (B41778) | N-phenyl-6-chloro-2-(trifluoromethyl)quinolin-4-amine |

Synthesis of Complex Quinoline-Based Architectures Utilizing this compound

Beyond simple substitution, this compound is a valuable starting material for constructing more elaborate molecular architectures, including bis-quinoline structures and hybrid molecules featuring fused heterocyclic systems.

Development of Bis-Quinoline Compounds

Bis-quinoline compounds, where two quinoline units are connected by a linker, can be synthesized using the functionalization strategies previously described. A straightforward method involves using a difunctional nucleophile, such as a diamine, to bridge two quinoline molecules.

For instance, reacting two equivalents of this compound with one equivalent of a linker like ethane-1,2-diamine can form a symmetrical bis-quinoline. nih.gov The reaction would proceed via nucleophilic substitution at the C4 position of each quinoline unit, resulting in a molecule such as N,N'-bis(6-chloro-2-(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine. This approach allows for the creation of diverse libraries of bis-quinolines by varying the length and nature of the diamine linker.

Hybrid Compounds with Fused Heterocyclic Systems

The quinoline core can serve as a foundation for building fused heterocyclic systems, leading to novel polycyclic compounds. researchgate.net One powerful technique for achieving this is through cycloaddition reactions. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a 1,2,3-triazole ring. nih.gov

To create a quinoline-triazole hybrid from this compound, a multi-step sequence can be envisioned:

Selective Amination: First, a nucleophilic substitution reaction with an amine is performed, typically targeting the C6 position to install an amino group.

Azide Formation: The resulting 6-aminoquinoline (B144246) derivative is then converted into a 6-azidoquinoline (B1653900) intermediate, for example, through a reaction with sodium azide. nih.gov

Cycloaddition: The 6-azidoquinoline is reacted with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring fused to the quinoline scaffold. nih.gov

Another strategy involves the construction of fused pyrimidine (B1678525) rings. Pyrimido[5,4-c]quinoline derivatives have been synthesized via base-catalyzed cyclization reactions of appropriately substituted quinolines, such as 2,4-dichloroquinoline-3-carbonitrile, with guanidine (B92328) hydrochlorides. researchgate.net This demonstrates how the reactive sites on a dichloroquinoline can be used to build adjacent heterocyclic systems, a strategy applicable to derivatives of this compound.

Structural Elucidation and Characterization of Derivatized Compounds

The unambiguous identification of the structures of newly synthesized derivatives of this compound is critical. A combination of modern spectroscopic and analytical techniques is employed to confirm the molecular structure, regiochemistry, and purity of these compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique.

¹H NMR is used to determine the number and environment of protons, with chemical shifts and coupling constants revealing the substitution pattern on the aromatic rings.

¹³C NMR provides information on the carbon skeleton of the molecule.

¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group. nih.gov

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, which is crucial for assigning the exact position of new substituents. nih.gov

Mass Spectrometry (MS) , particularly High-Resolution Mass Spectrometry (HRMS), is used to determine the precise molecular weight and elemental formula of the synthesized compounds, confirming that the desired transformation has occurred. nih.gov

X-ray Crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. nih.gov For complex derivatives, especially when regioselectivity is a concern, obtaining a single crystal and performing X-ray diffraction analysis offers unambiguous structural confirmation. nih.gov

Vibrational Spectroscopy , including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, is used to identify the characteristic vibrational modes of functional groups (e.g., N-H stretches in amino derivatives, C≡N in nitriles) present in the molecule. researchgate.net

| Technique | Purpose | Information Obtained |

| NMR (¹H, ¹³C, ¹⁹F, 2D) | Structural analysis and connectivity mapping | Chemical environment of atoms, proton-carbon framework, regiochemistry of substitution |

| Mass Spectrometry (HRMS) | Molecular formula confirmation | Precise molecular weight and elemental composition |

| X-ray Crystallography | Unambiguous 3D structure determination | Absolute molecular geometry, bond lengths, bond angles, solid-state packing |

| Vibrational Spectroscopy (FT-IR, Raman) | Functional group identification | Presence of specific chemical bonds and functional groups |

Spectroscopic Analysis in Derivative Characterization

The characterization of newly synthesized derivatives of this compound relies heavily on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, alongside mass spectrometry (MS), provides definitive evidence for successful functionalization.

Upon successful substitution of a chloro group at the C4 or C6 position, distinct changes are observable in the NMR spectra. In the 1H NMR spectrum, the introduction of a new functional group, for example an amino or alkoxy group, will result in the appearance of new signals corresponding to the protons of that group. Concurrently, shifts in the signals of the quinoline ring protons would be expected, particularly for those protons in proximity to the reaction site (H3, H5, H7, H8).

13C NMR provides complementary information, directly showing the change in the chemical environment of the carbon skeleton. The carbon atom where the substitution occurred (C4 or C6) would exhibit a significant shift in its resonance signal, and new signals corresponding to the carbons of the introduced substituent would appear.

Given the presence of the trifluoromethyl group, 19F NMR is an exceptionally useful tool. The chemical shift of the CF3 group is sensitive to changes in the electronic environment of the quinoline ring. Derivatization at the C4 or C6 position will alter the electron density of the ring system, leading to a discernible shift in the 19F NMR signal, thus confirming that a reaction has occurred on the quinoline core.

Mass spectrometry is essential for confirming the molecular weight of the new derivative. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the unambiguous determination of the molecular formula. nih.gov Fragmentation patterns observed in the mass spectrum can also offer structural clues about the newly formed bond and the substituent. Predicted mass spectrometry data, such as collision cross-section (CCS) values for different adducts, can also aid in characterization. uni.lu

Interactive Table: Predicted Mass Spectrometry Adducts for this compound

This table, based on predicted data, illustrates the expected mass-to-charge ratios (m/z) and collision cross-section (CCS) values for various adducts of the parent compound, which serve as a baseline for analyzing its derivatives. uni.lu

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 265.97458 | 146.3 |

| [M+Na]⁺ | 287.95652 | 159.3 |

| [M-H]⁻ | 263.96002 | 145.6 |

| [M+NH₄]⁺ | 283.00112 | 164.6 |

| [M+K]⁺ | 303.93046 | 152.2 |

X-ray Crystallography for Structural Confirmation

The process involves growing a suitable single crystal of the synthesized derivative. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

For derivatives of this compound, X-ray crystallography would definitively confirm whether substitution occurred at the C4 or C6 position. It would also provide insight into the planarity of the quinoline ring system and the orientation of the trifluoromethyl group and the newly introduced substituent relative to the ring.

The characterization of a related compound, 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, provides an excellent example of the detailed structural information that can be obtained. The analysis confirmed the molecular structure and provided key data about the crystal system and unit cell dimensions.

Interactive Table: Example Crystal Data for a Substituted Trifluoromethyl-Quinoline Derivative

The following table presents crystallographic data for 6-chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline, illustrating the type of precise structural information obtained from an X-ray diffraction experiment.

| Parameter | Value |

| Molecular Formula | C₁₃H₉ClF₃N |

| Molecular Weight (Mᵣ) | 271.66 |

| Crystal System | Monoclinic |

| a (Å) | 13.8482 (19) |

| b (Å) | 5.0534 (8) |

| c (Å) | 18.048 (3) |

| β (°) | 107.503 (17) |

| Volume (V) (ų) | 1204.5 (3) |

| Z (Molecules per unit cell) | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

This level of detailed structural confirmation is invaluable, not only for verifying the outcome of a synthetic transformation but also for understanding structure-activity relationships in fields like drug design, where the precise three-dimensional arrangement of atoms is critical for biological function.

Advanced Applications and Research Frontiers of 4,6 Dichloro 2 Trifluoromethyl Quinoline Derivatives

Medicinal Chemistry Applications of Functionalized Quinoline (B57606) Derivatives

The structural versatility of the quinoline ring allows for the creation of diverse derivatives with a broad spectrum of biological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. The introduction of various functional groups onto the 4,6-dichloro-2-(trifluoromethyl)quinoline backbone allows for the fine-tuning of these activities, leading to the development of potent and selective therapeutic candidates.

Derivatives of quinoline are prominent in oncology research, with several compounds approved for clinical use and many more under investigation. These compounds exert their anticancer effects through various mechanisms, making them a promising class of therapeutic agents. The hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, is a strategy employed to enhance potency and reduce side effects. Research has identified that quinoline derivatives can be potent growth inhibitors in various cancer models.

Functionalized quinoline derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For instance, certain quinoline-based analogues of combretastatin (B1194345) A-4 showed potent inhibitory activity against breast cancer (MCF-7), cervical cancer (HeLa), and other cell lines, with IC₅₀ values in the sub-micromolar range. Specifically, compound 12c , a combretastatin A-4 analogue, was highly effective against MCF-7 and HeLa cells. Similarly, a series of quinoline–4–carboxylic acid derivatives were found to be selectively cytotoxic to cancer cells, with one compound, 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid , reducing the cellular growth of MCF-7 cells by 82.9%. Other derivatives showed moderate growth inhibition against HeLa cells.

Furthermore, studies on antiproliferative quinolines from the National Cancer Institute database identified compounds that stimulate cell differentiation in MCF-7 breast tumor cells at growth-inhibitory concentrations. One 6,7-methylenedioxy-2-(substituted selenophenyl) quinoline-4-one derivative was found to have highly selective and potent inhibitory activity against the MDA-MB-435 melanoma cell line.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀ / % Inhibition) | Reference |

|---|---|---|---|

| Combretastatin A-4 analogue (12c) | MCF-7 | 0.010 µM | |

| Combretastatin A-4 analogue (12c) | HeLa | 0.042 µM | |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 | 82.9% growth reduction | |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl) quinoline -4-one | MDA-MB-435 | Potent and selective inhibition | |

| 2-(Trifluoromethyl)quinolin-4-amine derivative (6y) | HCT-116 (Colon) | 2.65 µM | |

| Quinoline-derived trifluoromethyl alcohol (Compound 2) | In vitro proliferation | 14.14 µM (LC₅₀) |

The anticancer effects of quinoline derivatives are mediated by a variety of molecular mechanisms. A primary mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. Several quinoline derivatives have been identified as potent inhibitors of tubulin polymerization, targeting the colchicine (B1669291) binding site. For example, certain quinoline-chalcone hybrids and combretastatin A-4 analogues induce cell cycle arrest at the G2/M phase.

Another key mechanism is the interaction with DNA and the inhibition of topoisomerase enzymes. Some novel cyclopentaquinoline derivatives act as DNA intercalators and topoisomerase II inhibitors, which leads to cell cycle arrest and induces programmed cell death (apoptosis). Flow cytometry analysis has confirmed that certain quinoline derivatives can induce apoptosis, with some causing cell cycle arrest in the S phase or G2/M phase. This programmed cell death is often visualized through chromatin condensation and nuclear fragmentation. Additionally, some quinolines inhibit histone deacetylase (HDAC) activity, which can also contribute to their antiproliferative effects.

Table 2: Mechanisms of Anticancer Action for Quinoline Derivatives

| Compound/Derivative Class | Mechanism of Action | Reference |

|---|---|---|

| Quinoline–chalcone hybrids | Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction | |

| Combretastatin A-4 analogues | Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction | |

| Cyclopentaquinoline derivatives | DNA intercalation, Topoisomerase II inhibition, S and G1 phase cell cycle arrest, apoptosis induction | |

| 2-(Trifluoromethyl)quinolin-4-amine derivatives | Tubulin polymerization inhibition, G2/M cell cycle arrest | |

| NSC3852 and NSC86371 | HDAC inhibition, DNA damage, apoptosis induction |

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) and its synthetic analogues like chloroquine (B1663885) being frontline treatments for decades. Research continues to explore new quinoline derivatives to overcome drug resistance. Derivatives of 4,7-dichloroquinoline (B193633) have shown significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Similarly, novel 2,8-bis-(trifluoromethyl)quinoline derivatives have demonstrated potent antimalarial activity, with some compounds being more potent than chloroquine. The development of these substituted quinolines is a promising strategy for creating new and effective antimalarial agents.

Quinoline derivatives exhibit a broad spectrum of antimicrobial activity. The core compound this compound has been noted for its potential antimicrobial and antifungal properties. A recent study highlighted a series of quinoline-2-one derivatives with significant antibacterial action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). One compound, 6c , was particularly potent, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 µg/mL against MRSA and VRE. This compound also demonstrated significant activity in disrupting biofilm formation, a key factor in persistent infections.

Table 3: Antibacterial Activity of Quinoline-2-one Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6c | MRSA | 0.75 | |

| 6c | VRE | 0.75 | |

| 6c | MRSE | 2.50 | |

| 6l | MRSA | Promising Activity | |

| 6o | MRSA | Promising Activity |

Beyond their well-established roles, quinoline derivatives are being investigated for other therapeutic applications.

Antiviral Activity: Certain quinoline compounds have shown significant activity against viral pathogens. For example, a 4,7-dichloroquinoline derivative was effective against the dengue virus serotype 2 (DENV-2) in in vitro studies.

Anti-inflammatory Activity: A number of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized and evaluated for their anti-inflammatory properties. These compounds were found to inhibit the release of inflammatory mediators like β-glucuronidase and lysozyme, as well as the formation of tumor necrosis factor-alpha (TNF-α). One derivative, 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone , was particularly potent in inhibiting TNF-α formation with an IC₅₀ value of 2.3 µM.

Central Nervous System (CNS) Activity: The potential for quinoline derivatives to interact with the central nervous system is also an area of study. Research into 4-quinolinecarbinolamines, for instance, has assessed their neurotoxicity, which is a critical consideration for CNS-acting drugs. This research aids in developing a pharmacophore model to predict and mitigate potential neurological effects, guiding the design of safer quinoline-based therapeutic agents.

Anti-proliferative and Anticancer Activities of Quinoline Scaffolds

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For derivatives of this compound, SAR analyses aim to identify the essential structural features required for potent and selective biological effects, guiding the rational design of new therapeutic agents. tandfonline.com These studies systematically modify the parent scaffold and correlate the structural changes with shifts in efficacy, exploring interactions in terms of steric, electrostatic, hydrophobic, and hydrogen bonding characteristics. tandfonline.com

The biological profile of quinoline derivatives is highly sensitive to the type and position of substituents on the quinoline ring and any associated side chains. Research has shown that even minor modifications can lead to significant changes in activity, selectivity, and metabolic stability.

For instance, in the development of antimalarial agents based on a 2-arylvinylquinoline scaffold, the nature of the halogen substituent on an associated phenyl ring plays a critical role. Studies comparing compounds with a 4-fluoro group versus a 4-trifluoromethyl group on the phenyl ring revealed distinct impacts on both antimalarial potency and metabolic stability. nih.gov While substitution with a chlorine atom enhanced antiplasmodial activity, compounds bearing a trifluoromethyl group generally exhibited better metabolic stability. nih.gov

A summary of these findings is presented below:

| Compound Feature | Substituent at Phenyl Ring | Antiplasmodial Activity (EC50) | Metabolic Stability (t1/2) |

| Comparison 1 | 4-fluoro | 55.2 min | Lower |

| 4-trifluoromethyl | 104.2 min | Higher | |

| Comparison 2 | 4-fluoro | 64.9 min | Lower |

| 4-trifluoromethyl | 22.2 min | Higher |

Data sourced from a study on 6-chloro-2-arylvinylquinolines, illustrating the impact of substituent choice on biological parameters. nih.gov

Furthermore, the position of substituents on the quinoline nucleus itself is paramount. The 7-chloro group is often considered optimal for antimalarial activity in 4-substituted quinolines. pharmacy180.com Conversely, adding a methyl group at the 3-position can reduce activity, while an additional methyl group at the 8-position may abolish it entirely. pharmacy180.com In the context of fluorination, density functional theory (DFT) calculations have shown that the C4 position of the quinoline ring has the largest contribution to the Lowest Unoccupied Molecular Orbital (LUMO), making it a highly reactive site for nucleophilic attack and influencing the site selectivity of reactions. acs.org

Computational chemistry has become an indispensable tool for elucidating the SAR of quinoline derivatives, accelerating the drug discovery process. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics (MD) simulations provide a detailed understanding of the molecular interactions between the derivatives and their biological targets. tandfonline.comnih.gov

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For quinoline-based antimalarial agents, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully employed. tandfonline.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding modifications would likely enhance or diminish activity, serving as a guide for designing more potent molecules. tandfonline.com

Molecular docking studies simulate the binding of a ligand to the active site of a target protein, predicting the preferred binding orientation and affinity. For example, docking studies of quinoline derivatives into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase have helped explain their bioactive conformations. tandfonline.com Similarly, computational screening of fluorine-based quinolines against SARS-CoV-2 proteins revealed that their binding stability was highest in electronegative pockets of the target proteins. nih.gov

| Computational Technique | Purpose in SAR Studies | Example Application |

| CoMFA/CoMSIA | Develops 3D-QSAR models to correlate molecular fields (steric, electrostatic) with biological activity. | Guiding the design of novel quinoline-based antimalarials. tandfonline.com |

| Molecular Docking | Predicts the binding mode and affinity of a ligand within a protein's active site. | Exploring the bioactive conformation of quinoline derivatives in P. falciparum lactate dehydrogenase. tandfonline.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time to assess the stability of ligand-protein complexes. | Testing the stability of quinoline analogues docked with SARS-CoV-2 proteins. nih.gov |

| DFT Calculations | Calculates electronic properties (e.g., LUMO) to predict reactivity and site selectivity. | Explaining the C4 selectivity in the fluorination of quinoline derivatives. acs.org |

Applications in Material Sciences and Advanced Chemical Systems

The unique properties conferred by the trifluoromethyl group and chlorine atoms make this compound and its derivatives attractive candidates for applications beyond medicine, particularly in material science. The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating materials with desirable characteristics.

Fluorinated compounds often exhibit high thermal stability, chemical resistance, and unique electronic properties. The synthesis of novel fluorinated quinoline analogs is a key step toward creating advanced materials. mdpi.com The strong carbon-fluorine bond and the high electronegativity of fluorine atoms can significantly enhance the robustness of the molecular framework. Derivatives of this compound serve as versatile and stable building blocks for the construction of complex fluorinated systems. acs.org These systems are explored for their potential in creating polymers and other materials that can withstand harsh environmental or industrial conditions.

Quinoline derivatives are recognized for their significant potential in optoelectronics, owing to their planar aromatic structure, high electroluminescence efficiency, and extensive electron delocalization. mdpi.com These properties make them suitable for use in Organic Light-Emitting Diodes (OLEDs) and as fluorescent probes. researching.cn

Research into "push-pull" type fluorescent amino-quinoline derivatives, which feature electron-donating and electron-withdrawing groups, has demonstrated their utility. nih.gov These molecules can exhibit solvatochromism, where their fluorescence color changes depending on the polarity of the solvent, and show high fluorescence emission in the solid state. nih.gov Such properties are highly desirable for creating environmentally sensitive fluorescent probes and for applications in solid-state lighting. nih.gov Specifically, certain quinoline derivatives have been engineered as fluorescent probes that selectively label lipid droplets within cells, showcasing their utility in advanced bio-imaging. researching.cn

Furthermore, the unique photophysical properties of quinoline derivatives are being harnessed for more advanced applications, including random lasers and optical switches. mdpi.comresearchgate.net By combining quinoline derivatives with nanoparticles, researchers have successfully generated random laser emissions. researchgate.net In the field of nonlinear optics, multipolar quinoline derivatives have been investigated for two-photon absorption, a property crucial for high-precision applications like photodynamic therapy and 3D microfabrication. researchgate.net

| Application Area | Relevant Property of Quinoline Derivative | Specific Example |

| Cellular Imaging | Fluorescent switching, high quantum yield | Selective labeling of lipid droplets in HeLa cells. researching.cn |

| OLEDs | High electroluminescence efficiency, solid-state emission | Development of "push-pull" type amino-quinolines (TFMAQ). nih.gov |

| Random Lasers | Optical gain, interaction with nanoparticles | Generation of random laser using quinoline Schiff bases and ZnO nanoparticles. mdpi.comresearchgate.net |

| Nonlinear Optics | Two-photon absorption | Development of octupolar quinoline derivatives for enhanced two-photon response. researchgate.net |

Mechanistic and Theoretical Investigations of 4,6 Dichloro 2 Trifluoromethyl Quinoline

Reaction Mechanism Elucidation in 4,6-Dichloro-2-(trifluoromethyl)quinoline Synthesis and Derivatization

Understanding the step-by-step sequence of bond-breaking and bond-forming events is critical for optimizing synthetic routes and developing novel derivatives. Mechanistic studies for quinoline (B57606) synthesis often involve identifying transient, highly reactive species that govern the reaction's course and outcome.

The construction of the quinoline scaffold, particularly with complex substituents like the trifluoromethyl group, can proceed through various reactive intermediates.

Difluorocarbene (:CF₂): This highly reactive species is a versatile intermediate in organofluorine chemistry. wikipedia.orgrsc.org While not directly involved in traditional quinoline cyclizations like the Skraup or Friedländer syntheses, it plays a crucial role in methods designed to introduce fluorine-containing groups. cas.cn For instance, difluorocarbene can be generated from precursors like sodium chlorodifluoroacetate (ClCF₂CO₂Na). cas.cnresearchgate.net One general method involves the reaction of ortho-alkenyl anilines with a difluorocarbene precursor, which generates an isocyanide in situ. This is followed by an α-addition of the isocyanide and subsequent cyclization to form the quinoline ring. researchgate.net This highlights a pathway where the trifluoromethyl group or its precursor is incorporated via a carbene-mediated process. The singlet ground state of difluorocarbene is stabilized by π-donation from the fluorine atoms, making it a moderately electrophilic species that is key to its synthetic utility. wikipedia.orgcas.cn

Iminyl Radicals: These nitrogen-centered radicals are pivotal intermediates in modern synthetic chemistry for constructing nitrogen-containing heterocycles. bohrium.com In the context of quinoline synthesis, iminyl radicals can be generated from precursors such as oximes. bohrium.com A general strategy involves the intramolecular cyclization of an iminyl radical onto a nearby aromatic ring. nih.gov For example, a radical can be initiated on a side chain attached to an aniline (B41778) derivative. This can lead to the formation of an imine radical, which then cyclizes with the aryl ring, ultimately leading to the quinoline core after aromatization. nih.gov Visible-light-promoted reactions have emerged as a powerful method to generate these radicals under mild conditions. bohrium.com

Catalysis is central to modern organic synthesis, offering efficient and selective routes to complex molecules like substituted quinolines. Both metal-catalyzed and metal-free pathways are extensively used.

Metal-Catalyzed Pathways: Transition metals such as palladium (Pd), copper (Cu), and rhodium (Rh) are frequently employed to facilitate quinoline synthesis. mdpi.com Copper-catalyzed reactions, for example, can enable the cascade cyclization of aryl aldehydes, anilines, and acrylic acid to produce 2-substituted quinolines. organic-chemistry.org Palladium catalysts are effective in the annulation of o-iodo-anilines with propargyl alcohols to yield 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org Rhodium catalysts can mediate ortho-C–H bond activation of aromatic amines for subsequent cyclization. mdpi.com These methods often involve oxidative annulation strategies where the catalyst facilitates C-H activation and C-N/C-C bond formation. mdpi.comnih.gov

Metal-Free Pathways: To avoid the cost and potential toxicity of transition metals, metal-free catalytic systems have been developed. Iodine (I₂) is a versatile catalyst for such transformations. nih.gov It can promote the Povarov reaction, a [4+2] cycloaddition, between anilines, aldehydes, and alkenes to form tetrahydroquinolines, which can then be oxidized to quinolines. nih.gov Iodine's role can be complex, sometimes acting as a Lewis acid and at other times participating in redox cycles to facilitate the key bond-forming steps. nih.gov

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations have become indispensable tools for predicting the properties of molecules like this compound and for understanding their behavior at an atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It allows for the calculation of optimized molecular geometries, electronic properties, and reactivity descriptors. arabjchem.orgresearchgate.net

Molecular Structure: DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be benchmarked against experimental data from X-ray crystallography. researchgate.net

Electronic Properties: Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A large gap suggests high stability and low reactivity, while a small gap indicates the molecule is more prone to electronic transitions and thus more reactive. rsc.org For quinoline derivatives, substituents significantly influence these energies; electron-withdrawing groups like -CF₃ tend to lower both HOMO and LUMO energies and can decrease the energy gap. rsc.org

| Compound/Substituent Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Quinoline with Electron-Donating Group | High | High | Large | rsc.org |

| Quinoline with Electron-Withdrawing Group (e.g., -CF₃) | Low | Low | Small | rsc.org |

| Quinoline with Nitro Group (e.g., -NO₂) | Very Low | Very Low | Very Small | rsc.org |

Other calculated properties include the molecular electrostatic potential (MEP) surface, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. arabjchem.org

Computational methods are crucial for predicting how a molecule might interact with biological targets, such as proteins.

Ligand-Protein Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site to form a stable complex. tandfonline.comamazonaws.com The process involves sampling numerous possible conformations and scoring them based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces) to estimate the binding affinity. nih.gov Docking studies on quinoline derivatives have been used to explore their potential as inhibitors for various enzymes. tandfonline.comnih.gov

Table 2: Key Parameters in Molecular Dynamics Simulations

| Parameter | Description | Insight Provided | Source |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions in the protein-ligand complex over time from a reference structure. | Indicates the stability of the complex. A stable, low-fluctuating RMSD suggests a stable binding pose. | doi.org |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues around their average positions. | Highlights flexible regions of the protein, which can be important for ligand binding and conformational changes. | doi.org |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure during the simulation. | Assesses whether the protein unfolds or maintains its folded structure upon ligand binding. | doi.org |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Quantifies the stability of key intermolecular interactions that anchor the ligand in the binding site. | nih.gov |

Spectroscopic Simulations and Vibrational Analysis

Theoretical calculations can simulate spectra, which aids in the interpretation of experimental data.

Vibrational Analysis: DFT calculations are used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net This allows for the unambiguous assignment of spectral bands to specific molecular motions, such as C-C stretching, C-H bending, or vibrations of the quinoline ring itself. researchgate.netmdpi.com For substituted quinolines, these calculations can reveal how different functional groups and their positions influence the vibrational modes. researchgate.net For example, the C-Cl stretching vibrations in chloroquinolines can be precisely identified through computational analysis. mdpi.com

Table 3: Illustrative Vibrational Frequency Assignments for Substituted Quinolines Note: Wavenumbers are approximate and based on general data for chloro-substituted quinolines.

| Functional Group Vibration | Typical Wavenumber Range (cm⁻¹) | Method of Analysis | Source |

| C-Cl Stretching | 830 - 840 | DFT Calculation & Experimental IR/Raman | mdpi.com |

| Quinoline Ring C-C Stretching | 1500 - 1620 | DFT Calculation & Experimental IR/Raman | mdpi.com |

| C-N Stretching | 1310 - 1330 | DFT Calculation & Experimental IR/Raman | mdpi.com |

| C-H Aromatic Stretching | 3000 - 3100 | DFT Calculation & Experimental IR/Raman | mdpi.com |

These theoretical investigations, from elucidating reaction pathways to simulating molecular behavior, provide a deeper understanding of the chemistry of this compound, complementing experimental findings and guiding future research.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 4,6-Dichloro-2-(trifluoromethyl)quinoline

The current research landscape for this compound is primarily characterized by its availability as a commercial chemical intermediate rather than as a well-studied bioactive agent or functional material in its own right. ekb.eg Its fundamental chemical and physical properties are documented in chemical databases, providing a basic profile of the molecule. nih.govnih.govuni.lu

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₄Cl₂F₃N | nih.govnih.gov |

| Molecular Weight | 266.04 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 18706-33-7 | nih.gov |

| Melting Point | 104-107°C | ekb.eg |

| Boiling Point | 262.9±35.0 °C (Predicted) | ekb.eg |

The synthesis of the broader class of 2-(trifluoromethyl)quinolines is well-documented, often involving cyclization reactions of appropriately substituted anilines. dntb.gov.ua While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, its commercial availability suggests that efficient synthetic routes have been developed. These likely involve the chlorination of a suitable quinoline (B57606) precursor or the cyclization of a dichlorinated aniline (B41778) derivative. google.comgoogle.comjustia.com

The primary role of this compound in the current research landscape appears to be that of a building block for the synthesis of more complex molecules. The two chlorine atoms at the 4- and 6-positions, along with the trifluoromethyl group at the 2-position, provide multiple reactive sites for further chemical modification, making it a versatile scaffold for creating libraries of novel compounds for biological screening. rsc.orgnih.govresearchgate.netresearchgate.net

Identification of Knowledge Gaps and Untapped Research Avenues

Despite the well-established importance of the quinoline scaffold, a significant knowledge gap exists specifically for this compound. There is a notable absence of dedicated, in-depth studies on its biological activities and potential applications in material science within the public domain of peer-reviewed literature.

The most significant knowledge gaps are:

Biological Activity Profile: There is a lack of comprehensive screening data for the anticancer, antimicrobial, or other biological activities of this compound itself. While many of its derivatives have been investigated, the intrinsic activity of the parent compound remains largely unexplored. nih.govarabjchem.orgnih.gov

Mechanism of Action: For the broader class of quinoline-based anticancer agents, mechanisms often involve the inhibition of protein kinases or tubulin polymerization. rsc.orgekb.eg However, without specific studies, the molecular targets and mechanisms of action for this compound are unknown.

Material Science Applications: The potential of this compound in the development of novel materials, such as organic light-emitting diodes (OLEDs) or functional polymers, has not been reported. The combination of a rigid heterocyclic core with electron-withdrawing groups could impart interesting photophysical or electronic properties. chemrj.org

Detailed Reactivity Studies: While the chlorine atoms are expected to be susceptible to nucleophilic substitution, detailed studies on the regioselectivity and scope of these reactions for this specific compound are not readily available. Such studies would be invaluable for its use as a synthetic intermediate.

These gaps represent untapped avenues for research. A systematic investigation into the biological and material properties of this compound could yield valuable scientific insights and potentially lead to new applications.

Future Prospects for Novel Drug Design and Material Science Innovations Based on the this compound Scaffold

The future prospects for this compound are promising, primarily leveraging its potential as a versatile chemical scaffold.

In novel drug design , the compound serves as an excellent starting point for the synthesis of new therapeutic agents. The reactivity of the chlorine atoms at the 4- and 6-positions allows for the introduction of various functional groups through nucleophilic substitution reactions. This enables the creation of diverse chemical libraries for screening against a range of diseases. Future research could focus on:

Kinase Inhibitors: The quinoline core is a well-known scaffold for kinase inhibitors. ekb.eg By introducing different amine or aryl groups at the 4-position, it is possible to design new compounds that target specific kinases implicated in cancer and other diseases.

Anticancer Agents: Derivatives of 2-(trifluoromethyl)quinolines have shown potent antitumor activity. researchgate.net Future work could involve synthesizing a series of derivatives of this compound and evaluating their efficacy against various cancer cell lines, potentially leading to the discovery of new lead compounds. nih.govrsc.orgarabjchem.orgnih.gov

Antiparasitic Drugs: The quinoline ring is central to many antimalarial drugs. rsc.org The unique substitution pattern of this compound could be exploited to develop new antimalarial or other antiparasitic agents that may overcome existing drug resistance.

In material science , the rigid, aromatic structure of the quinoline ring, combined with the electron-withdrawing properties of the trifluoromethyl and chloro substituents, suggests potential applications in:

Organic Electronics: The molecule could be investigated as a building block for organic semiconductors or as a host material in OLEDs. Its electronic properties could be tuned by further chemical modification.

Functional Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, specific optical properties, or other desirable characteristics.

The exploration of these research avenues will be crucial in unlocking the full potential of the this compound scaffold and translating its unique chemical features into innovative solutions in medicine and technology.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4,6-dichloro-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of quinoline precursors. For example, starting from 2-trifluoromethylaniline, cyclocondensation with methyl acetates under basic conditions forms the quinoline core, followed by selective chlorination at positions 4 and 6 using reagents like POCl₃ or Cl₂ gas . Temperature control (80–120°C) and solvent choice (DMF or DCM) critically affect regioselectivity and impurity profiles. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended for >95% purity .

Q. How can spectroscopic techniques (NMR, MS, XRD) resolve ambiguities in structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) appears as a singlet near δ 120–125 ppm in ¹³C NMR, while chlorine substituents influence chemical shifts of adjacent protons (e.g., H-5 and H-7 in quinoline ring) .

- Mass Spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ at m/z 266.04 (C₁₀H₄Cl₂F₃N), with fragmentation patterns confirming Cl and CF₃ loss .

- X-ray Crystallography : Resolves positional isomerism (e.g., 4,6- vs. 4,8-dichloro derivatives) via bond-length analysis and intermolecular packing .

Q. What are the stability profiles of this compound under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.